Morpholinoiminoacetonitrile
Description
Morpholinoiminoacetonitrile, systematically named (4-Morpholinylnitrosoamino)acetonitrile, is a nitrile-containing organic compound featuring a morpholine ring substituted with a nitrosoimino group. Its molecular structure combines a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) linked to a nitrosoimino (–N–N=O) functional group, which is further connected to an acetonitrile (–CH2–CN) chain. This compound is recognized by its CAS registry number 26687-79-6 and is often referred to by its research code SIN-1A, a nitric oxide (NO) donor used in pharmacological studies .
Key applications of this compound include its role in cardiovascular and neurological research due to its ability to release NO, a critical signaling molecule. The compound’s structural complexity and functional groups contribute to its reactivity and utility in biomedical applications.
Properties
IUPAC Name |
2-morpholin-4-yliminoacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-1-2-8-9-3-5-10-6-4-9/h2H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPLPXUYWIJXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Findings and Functional Differences
- This compound (SIN-1A): Releases nitric oxide and superoxide radicals under physiological conditions, making it valuable for studying oxidative stress and vascular tone .
- Morpholinoacetonitrile: Lacks NO-releasing capacity but serves as a versatile precursor for morpholine-containing drugs .
- 2-Morpholino-2-phenylacetonitrile: The phenyl group enhances π-π interactions in catalytic systems, distinguishing it from aliphatic analogs .
- Methyleneaminoacetonitrile: Reactivity driven by its primary amine group, enabling condensations to form imidazoles and pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
